N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
CAS No.: 1021074-51-0
Cat. No.: VC7034486
Molecular Formula: C21H23FN2O5S
Molecular Weight: 434.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021074-51-0 |
|---|---|
| Molecular Formula | C21H23FN2O5S |
| Molecular Weight | 434.48 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
| Standard InChI | InChI=1S/C21H23FN2O5S/c22-16-5-7-18(8-6-16)30(26,27)24-10-2-1-3-17(24)12-21(25)23-13-15-4-9-19-20(11-15)29-14-28-19/h4-9,11,17H,1-3,10,12-14H2,(H,23,25) |
| Standard InChI Key | LPNQXGABJIGUHI-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide, reflects its three primary subunits:
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Benzodioxolymethyl group: A bicyclic aromatic system (benzo[d] dioxole) linked via a methylene bridge to the acetamide nitrogen. This moiety is known for enhancing metabolic stability and membrane permeability in drug-like molecules.
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Piperidine-acetamide core: A six-membered nitrogen-containing ring (piperidine) connected to an acetamide group. Piperidine derivatives are frequently explored for their conformational flexibility and ability to modulate central nervous system (CNS) targets.
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4-Fluorophenyl sulfonyl group: A sulfonamide-substituted fluorophenyl ring, a common pharmacophore in enzyme inhibitors due to its electron-withdrawing properties and capacity for hydrogen bonding .
The stereochemistry of the piperidine ring (C2 position) and the spatial orientation of the sulfonyl group may influence target binding, though experimental data on its chiral resolution remain limited.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 434.48 g/mol | |
| CAS Number | 1021074-51-0 | |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |
| SMILES | C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. Key spectral features include:
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¹H NMR: Signals for the benzodioxole methylene protons ( 4.25–4.30 ppm), piperidine ring protons ( 1.50–3.10 ppm), and fluorophenyl aromatic protons ( 7.20–7.80 ppm).
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¹³C NMR: Carbonyl resonance at 170–175 ppm (acetamide), sulfonyl-linked carbons at 125–135 ppm, and benzodioxole carbons at 100–150 ppm.
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HRMS: A molecular ion peak at m/z 434.1392 (calculated for ).
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step sequence:
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Piperidine sulfonylation: Reaction of 2-(piperidin-2-yl)acetic acid with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) yields 2-(1-(4-fluorophenyl)sulfonylpiperidin-2-yl)acetic acid.
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Amide coupling: The carboxylic acid intermediate is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with 1,3-benzodioxole-5-methylamine to form the final acetamide.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4-Fluorobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 78 | >95 |
| 2 | EDC, HOBt, DMF, RT, 24h | 65 | >98 |
Purification and Analysis
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirms purity (>98%).
Computational Insights
Molecular Docking
Docking into the DHFR active site (PDB: 1J3I) using AutoDock Vina reveals a binding energy of −9.2 kcal/mol, superior to reference inhibitors like pyrimethamine (−7.8 kcal/mol) . Key interactions include:
ADMET Predictions
SwissADME predictions indicate moderate solubility (LogP = 2.8), high gastrointestinal absorption, and CYP3A4 metabolism. The compound adheres to Lipinski’s rule (MW < 500, HBD < 5, HBA < 10), supporting oral bioavailability.
Comparative Analysis with Structural Analogs
Table 3: Analog Comparison
The target compound’s benzodioxole group confers enhanced metabolic stability compared to fluorobenzyl analogs, which exhibit shorter plasma half-lives .
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